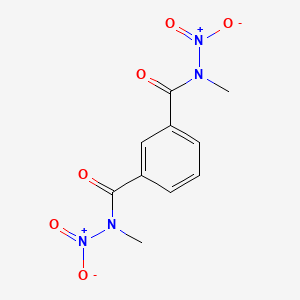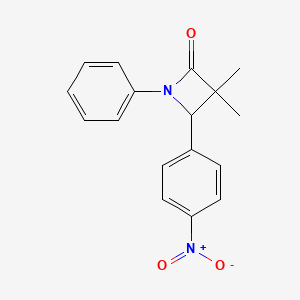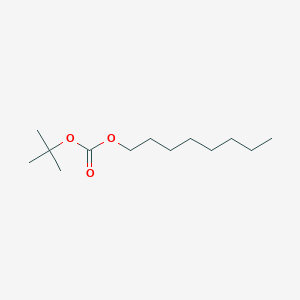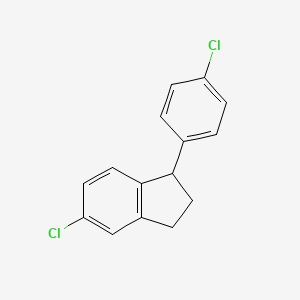
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. . The compound features a chlorinated indene structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various indene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indene derivatives, including this compound, have shown promise in biological studies due to their potential bioactivity. They may be investigated for their effects on various biological targets and pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may be explored for its efficacy in treating various diseases and conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s chlorinated indene structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-vinyl-2,3-dihydro-1H-indene
- 3-alkenyl-5-chloro-1,2-dihydro-1H-indene
Comparison
Compared to similar compounds, 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene stands out due to its unique substitution pattern on the indene ring. The presence of two chlorine atoms at specific positions enhances its reactivity and potential bioactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
CAS No. |
858224-85-8 |
|---|---|
Molecular Formula |
C15H12Cl2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H12Cl2/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)14/h1-2,4-6,8-9,14H,3,7H2 |
InChI Key |
JBXJOHNWFOFRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


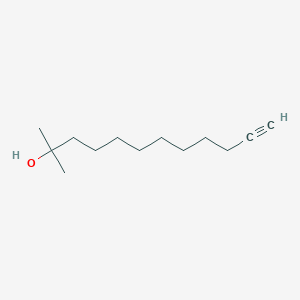


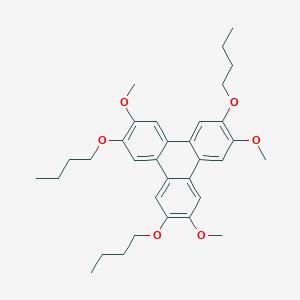
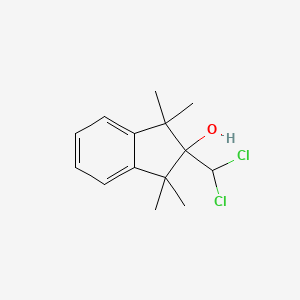
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
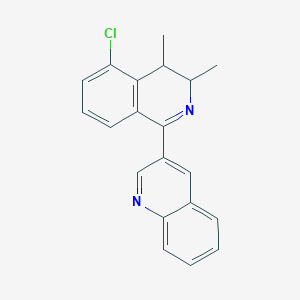
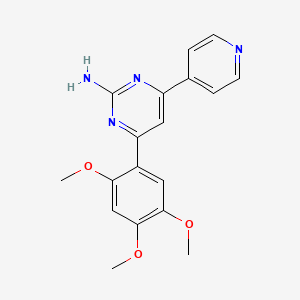
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
